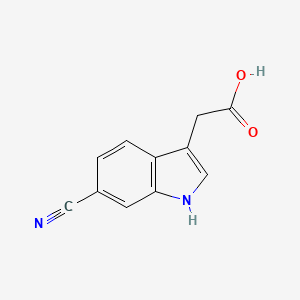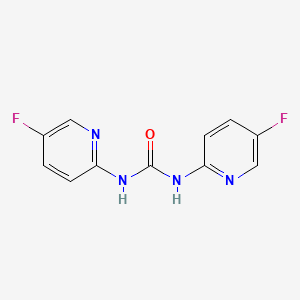
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide" is a heterocyclic derivative that falls within the class of compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The core structure of this compound includes a dihydroisoquinoline moiety linked to a benzamide group, which is further modified with a sulfonyl group and a mesitylthiazol moiety. This type of structure is known to interact with various biological targets and has been explored for its potential in treating diseases and as a tool in chemical synthesis .
Synthesis Analysis
The synthesis of related heterocyclic derivatives often involves the use of visible-light-promoted reactions, as seen in the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are synthesized via a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 . Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones is achieved through a visible light-induced direct difluoromethylation or trifluoromethylation of N-methacryloyl benzamides . These methods highlight the importance of photoredox catalysis in constructing complex molecules that include the dihydroisoquinoline scaffold.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. Additionally, crystallographic studies have been conducted to ascertain the conformational features of these molecules, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Compounds with the dihydroisoquinoline moiety are versatile in chemical reactions. They can undergo further functionalization, as demonstrated by the conversion of the synthesized products into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives through reduction with NaBH4 . The presence of the sulfonyl group also allows for selective inhibition of enzymes, as seen in the inhibition of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 by 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural characteristics. The presence of different substituents can affect their solubility, stability, and reactivity. The physicochemical parameters of these compounds are often correlated with their biological activities, as seen in the study of their psychotropic, anti-inflammatory, and cytotoxic effects . The ability to induce specific biological responses, such as sedative action or anti-inflammatory activity, is closely related to the molecular structure and physicochemical properties of these compounds.
Scientific Research Applications
Anticancer Potential
A study by Shao et al. (2014) discussed the synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors and anticancer agents. The research highlighted the antiproliferative activities of these compounds against human cancer cell lines, showcasing their potential as potent PI3K inhibitors and anticancer agents. The compound 1a, similar in structure to the specified chemical, exhibited significant inhibitory activity against the PI3K/AKT/mTOR pathway and tumor growth in a nude mice U-87 MG xenograft model, indicating a promising avenue for anticancer research (Shao et al., 2014).
Synthesis and Characterization
Liu et al. (2016) demonstrated the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, leading to the creation of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. This study provides valuable insights into the methodology for synthesizing compounds with structural similarities to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide", highlighting the role of visible light in promoting efficient chemical reactions (Liu et al., 2016).
Psychotropic and Anti-inflammatory Activities
Zablotskaya et al. (2013) synthesized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxicity in vitro screening. These compounds displayed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This study illustrates the therapeutic potential of compounds structurally related to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide" in the treatment of various conditions (Zablotskaya et al., 2013).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-18-14-19(2)26(20(3)15-18)25-17-35-28(29-25)30-27(32)22-8-10-24(11-9-22)36(33,34)31-13-12-21-6-4-5-7-23(21)16-31/h4-11,14-15,17H,12-13,16H2,1-3H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVEDYNJNLEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)


![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)



![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)


![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)